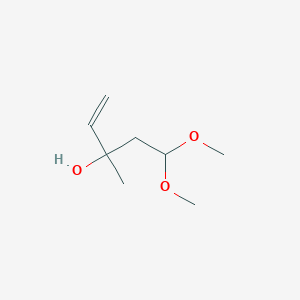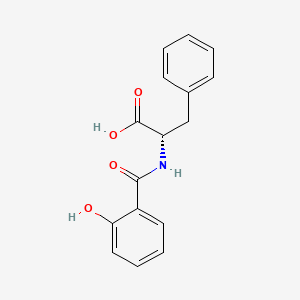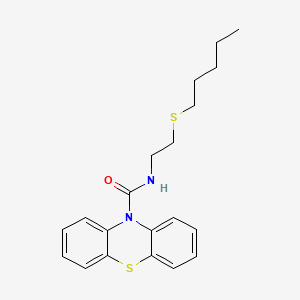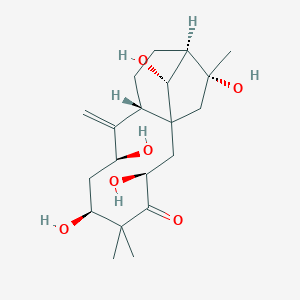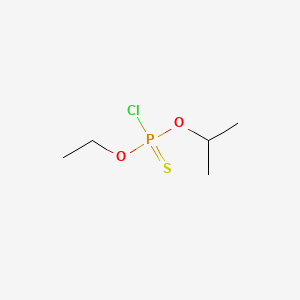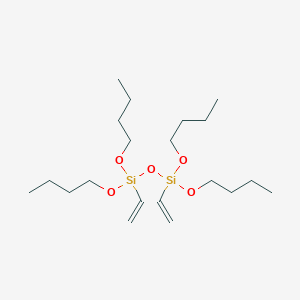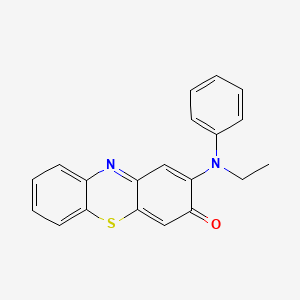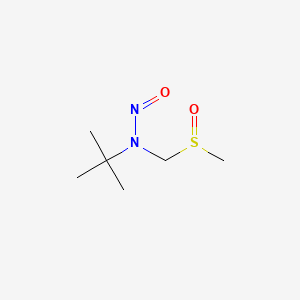
2-Methyl-N-((methylsulfinyl)methyl)-N-nitroso-2-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-N-((methylsulfinyl)methyl)-N-nitroso-2-propanamine is a complex organic compound with a unique structure that includes a nitroso group, a sulfinyl group, and a methyl group attached to a propanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-((methylsulfinyl)methyl)-N-nitroso-2-propanamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methylpropanamine with methylsulfinyl chloride under controlled conditions to introduce the sulfinyl group. This intermediate is then subjected to nitrosation using nitrous acid or other nitrosating agents to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-N-((methylsulfinyl)methyl)-N-nitroso-2-propanamine undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The nitroso group can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Sodium borohydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Nucleophiles such as halides, thiols, and amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted propanamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-N-((methylsulfinyl)methyl)-N-nitroso-2-propanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-N-((methylsulfinyl)methyl)-N-nitroso-2-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The sulfinyl group may also participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-N-((methylsulfonyl)methyl)-N-nitroso-2-propanamine: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-Methyl-N-((methylthio)methyl)-N-nitroso-2-propanamine: Contains a thioether group instead of a sulfinyl group.
2-Methyl-N-((methylsulfinyl)methyl)-N-nitroso-2-butylamine: Similar structure but with a butyl group instead of a propanamine backbone.
Uniqueness
2-Methyl-N-((methylsulfinyl)methyl)-N-nitroso-2-propanamine is unique due to the presence of both a nitroso group and a sulfinyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Propiedades
Número CAS |
53462-61-6 |
|---|---|
Fórmula molecular |
C6H14N2O2S |
Peso molecular |
178.26 g/mol |
Nombre IUPAC |
N-tert-butyl-N-(methylsulfinylmethyl)nitrous amide |
InChI |
InChI=1S/C6H14N2O2S/c1-6(2,3)8(7-9)5-11(4)10/h5H2,1-4H3 |
Clave InChI |
TZTBMIHWVRXAEP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N(CS(=O)C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


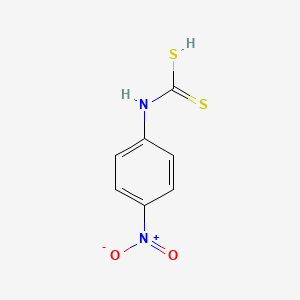
![1-Butoxy-3-[dimethyl-(2-methylprop-2-enoylamino)azaniumyl]propan-2-olate](/img/structure/B14647692.png)
